![molecular formula C10H14ClNO B2780156 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2138214-87-4](/img/structure/B2780156.png)
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
The compound seems to be a derivative of benzopyran, which is a polycyclic compound composed of a benzene ring fused to a heterocyclic pyran ring . Benzopyran derivatives are widely found in nature and have been routinely employed as herbal medicines since early ages .
Molecular Structure Analysis
The molecular structure of benzopyran derivatives generally consists of a benzene ring fused to a pyran ring . The exact structure of “4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” would depend on the positions of the methyl and amine groups.Chemical Reactions Analysis
The chemical reactions involving benzopyran derivatives can vary widely depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzopyran derivatives can vary widely depending on their exact structure .Scientific Research Applications
- COX-1 and COX-2 Inhibition : Some derivatives of 4-methylchroman-4-amine hydrochloride have demonstrated significant inhibition of cyclooxygenase (COX) enzymes. For instance, compounds 17b, 17c, 17e, and 17h exhibited around 40% inhibition of COX-1 and 9-21% inhibition of COX-2 . These findings suggest potential anti-inflammatory properties.
- Coumarin Derivatives : 4-methylchroman-4-amine hydrochloride can serve as a precursor for synthesizing pyrazoline–coumarin derivatives. Researchers have reported efficient methods for obtaining these compounds, which exhibit diverse biological activities .
Anti-Inflammatory Activity
Synthetic Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2,3-dihydrochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(11)6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGVAFYYNNDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
CAS RN |
2138214-87-4 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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